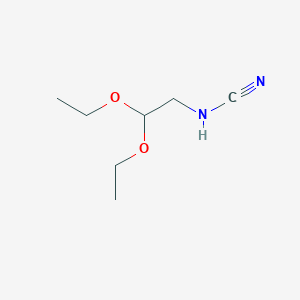

2,2-Diethoxyethylcyanamide

Description

Cyanamide (CH₂N₂), a simple organic compound containing a cyano group (–CN) and an amine (–NH₂), is known for its role as an aldehyde dehydrogenase 2 (ALDH2) inhibitor . However, structural analogs like cyanamide and related derivatives (e.g., 2-Cyano-2-cyclohexylideneacetamide) offer insights into functional group behavior and bioactivity.

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2,2-diethoxyethylcyanamide |

InChI |

InChI=1S/C7H14N2O2/c1-3-10-7(11-4-2)5-9-6-8/h7,9H,3-5H2,1-2H3 |

InChI Key |

GKVMRGBSFNZSEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CNC#N)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following compounds share functional or structural motifs with cyanamide, enabling comparative analysis:

Cyanamide (CH₂N₂)

- Structure : Linear molecule with –CN and –NH₂ groups.

- Biological Activity: Inhibits ALDH2, disrupting ethanol metabolism and redox balance. In myocardial ischemia-reperfusion (IR) injury models, cyanamide partially reverses cardioprotective effects of anti-alcohol drugs, reducing infarct size from 35.59% to 46.83% when co-administered .

- Mechanistic Insight : Effects are independent of endoplasmic reticulum stress markers (Grp78, Chop) and apoptosis-related Caspase12 .

2-Cyano-2-cyclohexylideneacetamide (C₉H₁₀N₂O)

- Structure: Cyclohexylidene ring fused with a cyanoacetamide group.

- Key Differences: Bulkier structure increases steric hindrance, likely reducing enzyme-binding efficiency compared to cyanamide.

Ethanol, 2-diethylamino-, hydrochloride (C₆H₁₅NO·HCl)

- Structure: Ethanol derivative with diethylamino and hydrochloride groups.

- Functional Contrast: Lacks a cyano group but shares amine functionality. Primarily used in mixtures with glycols or glycerin, indicating applications in solvents or pharmaceuticals .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Divergence

- Cyanamide vs. 2-Cyano-2-cyclohexylideneacetamide: Cyanamide’s small size enables efficient ALDH2 binding, whereas the cyclohexylidene group in the latter may limit membrane permeability or target engagement .

- Cyanamide vs. Ethanol Derivatives: Ethanol derivatives lack the –CN group critical for ALDH2 inhibition but exhibit broader solvent applications due to amine and hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.